molecular formula C17H21Cl3N2S B13750544 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride CAS No. 101831-51-0

4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride

Cat. No.: B13750544
CAS No.: 101831-51-0
M. Wt: 391.8 g/mol
InChI Key: QQPCCWHFAZHBMI-UHFFFAOYSA-N
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Description

4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is a complex organic compound that features a chlorinated aromatic ring and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride typically involves multiple steps One common method includes the nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a thiol in the presence of a base to form the thioether linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylthioacetic acid
  • 4,4’-Dichlorodiphenyl sulfone
  • 2-Chlorophenol

Uniqueness

4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

101831-51-0

Molecular Formula

C17H21Cl3N2S

Molecular Weight

391.8 g/mol

IUPAC Name

3-[4-chloro-2-(4-chlorophenyl)sulfanylanilino]propyl-dimethylazanium;chloride

InChI

InChI=1S/C17H20Cl2N2S.ClH/c1-21(2)11-3-10-20-16-9-6-14(19)12-17(16)22-15-7-4-13(18)5-8-15;/h4-9,12,20H,3,10-11H2,1-2H3;1H

InChI Key

QQPCCWHFAZHBMI-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCNC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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